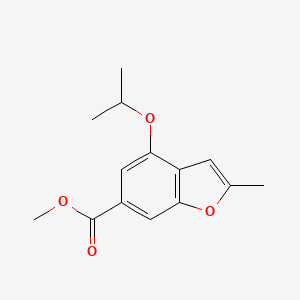

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an isopropoxy group at the 4-position, a methyl group at the 2-position, and a carboxylate ester at the 6-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization of o-hydroxyaryl ketones with aldehydes or acids.

Introduction of Substituents: The isopropoxy group can be introduced via alkylation reactions using isopropyl halides in the presence of a base. The methyl group can be added through Friedel-Crafts alkylation using methyl halides.

Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of benzofuran with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate depends on its specific application:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.

Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate

- Methyl 4-ethoxy-2-methylbenzofuran-6-carboxylate

- Methyl 4-propoxy-2-methylbenzofuran-6-carboxylate

Uniqueness

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate is unique due to the presence of the isopropoxy group, which may confer distinct steric and electronic properties compared to its analogs.

Biological Activity

Methyl 4-isopropoxy-2-methylbenzofuran-6-carboxylate is a synthetic compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzofuran core with an isopropoxy group and a carboxylate moiety that contribute to its biological properties.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In a study evaluating its effects on human cancer cell lines, the compound demonstrated cytotoxicity with IC50 values ranging from 10 to 25 µM depending on the cell line tested (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 10 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzofuran ring have been shown to significantly affect potency. For instance, modifications to the alkoxy groups or the position of the carboxylate can enhance or diminish activity against specific targets.

Key Findings

- Alkoxy Substituents : The presence of larger alkoxy groups enhances lipophilicity and may improve membrane permeability.

- Positioning of Functional Groups : Changes in the positioning of functional groups on the benzofuran core can lead to significant variations in biological activity, as evidenced by comparative studies with related compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Tuberculosis Treatment : In a study involving Mycobacterium tuberculosis, derivatives of benzofurans were evaluated for their ability to inhibit bacterial growth. This compound showed comparable efficacy to established anti-tubercular agents, suggesting its potential as a lead compound in tuberculosis therapy .

- Pain Management : The compound has also been investigated for its analgesic properties. Preclinical models demonstrated that it effectively reduced pain responses in inflammatory conditions, indicating its potential use in pain management therapies .

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

methyl 2-methyl-4-propan-2-yloxy-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C14H16O4/c1-8(2)17-12-6-10(14(15)16-4)7-13-11(12)5-9(3)18-13/h5-8H,1-4H3 |

InChI Key |

BKRWTBMGHKXXHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OC(C)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.